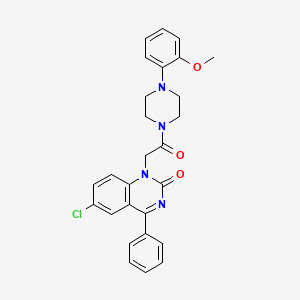![molecular formula C20H18N4O3 B2509312 2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448051-85-1](/img/structure/B2509312.png)
2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide" is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including antimicrobial and electrophysiological activities. The presence of the 1H-benzo[d]imidazol-1-yl moiety suggests that this compound may exhibit interesting chemical and biological characteristics .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of appropriate aniline derivatives with acyl chlorides or other acylating agents. In the case of compounds with a benzo[d]imidazol moiety, the synthesis might include the formation of the imidazole ring followed by acylation to introduce the benzamide functionality. The synthesis of related compounds has been described, where N-substituted imidazolylbenzamides were synthesized and showed significant electrophysiological activity . Another related synthesis involved the reaction of 9-(chloroacetylamino)fluorene with benzo[d]imidazol-2-thiole, indicating the use of chloroacetamide intermediates in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of the benzamide core, which can be modified with various substituents to enhance or modify biological activity. The 1H-benzo[d]imidazol-1-yl group is a heterocyclic moiety that can interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The molecular structure of related compounds has been elucidated using techniques like NMR spectroscopy and mass spectrometry, which are essential for confirming the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including acylation, alkylation, and sulfonation. The electrophilic nature of the carbonyl group in the benzamide moiety allows for nucleophilic attack, which can lead to further derivatization. The presence of the alkyne group in the side chain of the compound suggests potential for further reactions, such as palladium-catalyzed oxidative aminocarbonylation-cyclization, which has been used to synthesize related heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of their substituents. The introduction of heterocyclic groups like benzo[d]imidazol can affect these properties by altering the compound's polarity and intermolecular interactions. The antimicrobial activity of related compounds suggests that they may possess sufficient stability and solubility to interact with biological targets effectively . The electrophysiological activity of N-substituted imidazolylbenzamides indicates that these compounds can cross cell membranes and modulate ion channel function, which is critical for their potential use as therapeutic agents .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Benzimidazole derivatives, including those related to "2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide," have been synthesized and investigated for their biological activities. One study focused on the synthesis of benzimidazole derivatives as antioxidants for base oil, revealing their potential to improve oxidation stability, showcasing their chemical versatility and applicability in enhancing material properties (Basta et al., 2017).
Antimicrobial and Anticancer Properties
Another area of application is the exploration of antimicrobial properties. For instance, benzimidazole derivatives were synthesized and displayed significant antimicrobial activities against a range of bacteria and fungi, highlighting their potential as lead compounds for developing new antimicrobial agents (Turan-Zitouni et al., 2007). Similarly, the synthesis of new benzimidazole–thiazole derivatives investigated for their anticancer activity against different cancer cell lines illustrates the broad therapeutic potential of benzimidazole compounds (Nofal et al., 2014).
Electrocatalytic and Sensor Applications
Furthermore, the electrosynthesis of an imidazole derivative demonstrated its application as a bifunctional electrocatalyst for the simultaneous determination of biomolecules, indicating the utility of benzimidazole derivatives in electrochemical sensors and analytical chemistry (Nasirizadeh et al., 2013).
Novel Synthetic Pathways
The research also extends to novel synthetic methods, such as a palladium iodide-catalyzed approach for synthesizing functionalized benzimidazoimidazoles, showcasing advanced methodologies for producing complex molecular architectures with potential relevance in drug discovery and material science (Veltri et al., 2018).
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities and can target a variety of cellular components .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, anti-inflammatory, antitumor, antidiabetic, and other activities .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function .
Propiedades
IUPAC Name |
2-[4-[[2-(benzimidazol-1-yl)acetyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-20(26)15-7-1-4-10-18(15)27-12-6-5-11-22-19(25)13-24-14-23-16-8-2-3-9-17(16)24/h1-4,7-10,14H,11-13H2,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGNHLBBEYFRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

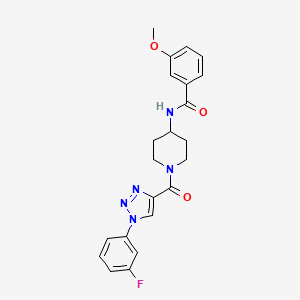
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)
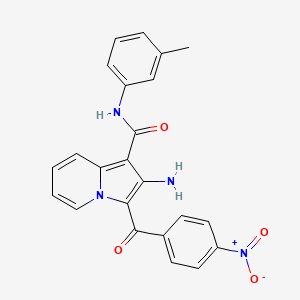
![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)
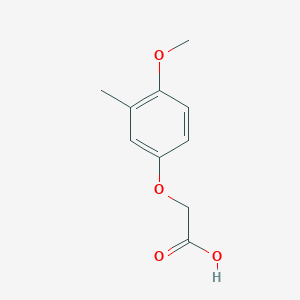
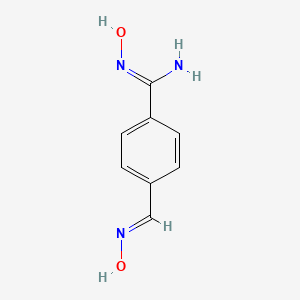
![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)
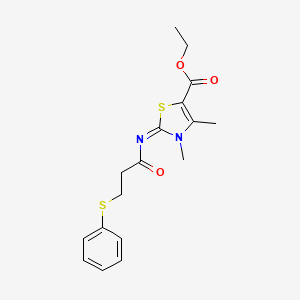
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclohexanecarboxamide](/img/structure/B2509240.png)
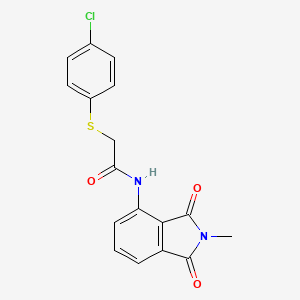
![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)
![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)
![3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2509249.png)
